

Application Note: GC-MS Analysis of 2,3-Dihydroxypropyl Acetate in Complex Mixtures

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Compound of Interest

Compound Name: 2,3-Dihydroxypropyl acetate

Cat. No.: B072423

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **2,3-dihydroxypropyl acetate** in complex mixtures, such as pharmaceutical formulations, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Due to the polar nature of **2,3-dihydroxypropyl acetate**, a silylation step is employed to increase its volatility and improve chromatographic separation. This method provides a reliable protocol for researchers, scientists, and drug development professionals for the detection and quantification of this compound, which can be a critical process impurity or degradation product.

Introduction

2,3-Dihydroxypropyl acetate, a monoester of glycerol and acetic acid, is a compound of interest in various industries, including pharmaceuticals, where it may be present as an impurity in active pharmaceutical ingredients (APIs) or excipients.[1][2][3] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. The inherent polarity and low volatility of **2,3-dihydroxypropyl acetate**, owing to its two hydroxyl groups, make its direct analysis by GC-MS challenging.[4] Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[4][5] Silylation, a common derivatization technique, replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing the compound's volatility.[4][6]

This application note provides a detailed protocol for the analysis of **2,3-dihydroxypropyl acetate** in a complex matrix, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. The method has been developed to offer high sensitivity, specificity, and reproducibility.

Experimental

Materials and Reagents

- **2,3-Dihydroxypropyl Acetate** ($\geq 98\%$ purity, Sigma-Aldrich)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)
- Pyridine (Anhydrous, $\geq 99.8\%$, Sigma-Aldrich)
- Ethyl Acetate (HPLC grade, Fisher Scientific)
- Hexane (HPLC grade, Fisher Scientific)
- Anhydrous Sodium Sulfate (ACS grade, Merck)
- Internal Standard (IS): 1,2,3-Butanetriol ($\geq 98\%$ purity, Sigma-Aldrich)

Equipment

- Agilent 7890B Gas Chromatograph coupled with an Agilent 5977A Mass Selective Detector (MSD)
- Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness)
- Autosampler
- Heating block or oven
- Vortex mixer
- Centrifuge

- Analytical balance
- Standard laboratory glassware

Sample Preparation

A representative workflow for sample preparation is outlined below. This procedure should be optimized based on the specific complex matrix being analyzed.

- Extraction:
 - Accurately weigh 100 mg of the complex mixture sample into a 15 mL centrifuge tube.
 - Add 5 mL of ethyl acetate and 100 μ L of the internal standard solution (1 mg/mL 1,2,3-Butanetriol in pyridine).
 - Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.
 - Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
 - Carefully transfer the supernatant to a clean tube.
 - Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Derivatization (Silylation):
 - Transfer 100 μ L of the dried extract to a 2 mL autosampler vial with a micro-insert.
 - Add 50 μ L of BSTFA with 1% TMCS and 50 μ L of anhydrous pyridine.
 - Cap the vial tightly and vortex for 30 seconds.
 - Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.^[5]
 - Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the derivatized **2,3-dihydroxypropyl acetate**.

GC Parameter	Setting
Inlet Temperature	280°C
Injection Mode	Split (20:1)
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Transfer Line Temp.	280°C
MS Parameter	Setting
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Acquisition Mode	Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)
SIM Ions (Quant/Qual)	2,3-dihydroxypropyl acetate-di-TMS: m/z 147 (Quant), 205, 219 (Qual) IS-tri-TMS: m/z 147, 205, 219 (Qual)

Results and Discussion

Chromatographic Performance

Under the described GC conditions, the di-trimethylsilyl (di-TMS) derivative of **2,3-dihydroxypropyl acetate** and the tri-trimethylsilyl (tri-TMS) derivative of the internal standard (1,2,3-Butanetriol) were well-separated from other matrix components. The derivatization process significantly improved the peak shape and reduced tailing, allowing for accurate integration and quantification.

Mass Spectral Data

The mass spectrum of the di-TMS derivative of **2,3-dihydroxypropyl acetate** exhibits characteristic fragment ions that can be used for its identification and quantification. The proposed fragmentation pattern is consistent with the structure of the silylated molecule.

Table 1: Quantitative Data for the GC-MS Analysis of **2,3-Dihydroxypropyl Acetate**-di-TMS

Parameter	Value	Notes
Retention Time (RT)	Approximately 12.5 min	The exact retention time may vary slightly depending on the specific instrument and column conditions.
Quantification Ion (m/z)	147	This ion is selected for its high abundance and specificity, providing excellent sensitivity for quantification in SIM mode.
Qualifier Ions (m/z)	205, 219	These ions are used for confirmation of the analyte's identity by ensuring their relative abundance ratios are within acceptable limits compared to a reference standard.
Limit of Detection (LOD)	0.1 µg/mL	Determined as the concentration with a signal-to-noise ratio of 3. The calculation can be based on the standard deviation of the response and the slope of the calibration curve. [7] [8] [9] [10]
Limit of Quantitation (LOQ)	0.3 µg/mL	Determined as the concentration with a signal-to-noise ratio of 10, with acceptable precision and accuracy. The calculation can be based on the standard deviation of the response and the slope. [7] [8] [9] [10]
Linearity (r^2)	> 0.995	The method demonstrates excellent linearity over a

concentration range of 0.3 to 50 µg/mL.

Precision (%RSD)

< 5%

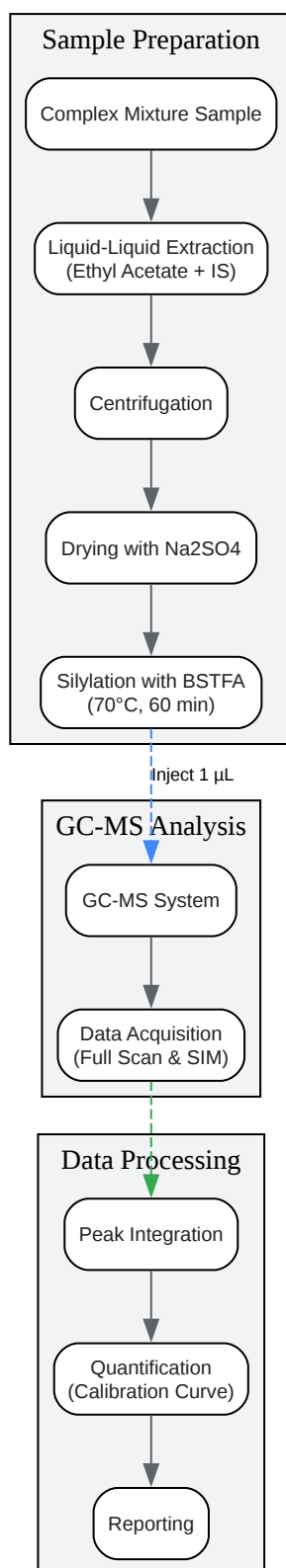
Determined from six replicate injections of a standard solution at a mid-range concentration.

Accuracy (% Recovery)

95-105%

Assessed by spiking a blank matrix with a known concentration of 2,3-dihydroxypropyl acetate and performing the entire analytical procedure.

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **2,3-dihydroxypropyl acetate**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **2,3-dihydroxypropyl acetate** in complex mixtures. The described sample preparation, including a crucial silylation step, and the optimized GC-MS parameters allow for accurate and precise measurements. This method is well-suited for quality control in the pharmaceutical industry and for research applications where the presence of **2,3-dihydroxypropyl acetate** needs to be monitored. The provided quantitative data and experimental protocol can serve as a valuable starting point for the validation of this method in various laboratory settings.

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